Aminooxy-PEG2-alcohol

Descripción general

Descripción

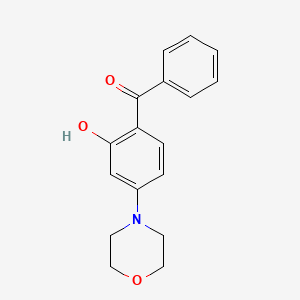

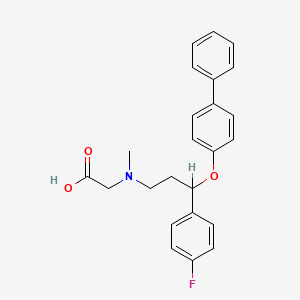

Aminooxy-PEG2-alcohol is a non-cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The aminooxy group in this compound can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis

The molecular weight of this compound is 121.14 g/mol. Its molecular formula is C4H11NO3 .Chemical Reactions Analysis

In the context of antibody-drug conjugates (ADCs), this compound serves as a linker between the antibody and the cytotoxin . In the context of PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

This compound is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación

Biocompatible Hydrogels

Aminooxy-PEG2-alcohol is utilized in the formation of biocompatible hydrogels. This was demonstrated using oxime Click chemistry, where eight-armed aminooxy poly(ethylene glycol) (PEG) was combined with glutaraldehyde to create oxime-linked hydrogels. These hydrogels exhibited tunable mechanical properties, gelation kinetics, and water swelling ratios. Importantly, they supported cell adhesion and showed high cell viability and proliferation, indicating their biocompatibility. This makes them potentially useful in various biomedical applications (Grover et al., 2012).

Mass Spectrometry Analysis

In the field of analytical chemistry, this compound plays a role in mass spectrometry. A study utilized Polyethylene glycol (PEG) as an internal reference for the accurate mass determination of amino alcohols, including this compound, using turboionspray/time-of-flight mass spectrometry. This method showcased high precision in measuring the accurate mass of protonated molecule ions of amino alcohols (Geng et al., 2010).

Polymer Chemistry and Drug Conjugation

This compound is relevant in the synthesis of polymers for biomedical applications. For instance, it is involved in the development of PEGylated dendrimers with core functionalities, which are significant for therapeutic and diagnostic applications. These dendrimers show promise in drug delivery and in vivo imaging, demonstrating the versatility and biological properties of this compound in polymer chemistry (Guillaudeu et al., 2008).

Aminooxy Functionalized Polymers

Aminooxy end-functionalized polymers synthesized through atom transfer radical polymerization (ATRP) are another significant application. These polymers are designed for chemoselective conjugation to proteins, demonstrating the utility of this compound in creating well-defined bioconjugates (Heredia et al., 2007).

Enhanced Protein Stability

This compound contributes to site-specific PEGylation of proteins, enhancing their stability and efficacy for in vivo applications. This application is crucial in pharmaceutical research, providing improved pharmacokinetics for peptide and protein therapeutics (Nischan & Hackenberger, 2014).

Mecanismo De Acción

Target of Action

Aminooxy-PEG2-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In the context of ADCs, the target is typically a specific antigen on the surface of cancer cells . For PROTACs, the targets are typically disease-related proteins .

Mode of Action

This compound acts as a linker molecule in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The aminooxy group can react with an aldehyde to form an oxime bond .

Biochemical Pathways

In the case of ADCs, once the conjugate is internalized by the target cell, the cytotoxic drug is released to kill the cell . For PROTACs, the compound brings the target protein in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific ADC or PROTAC it is part of. The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could enhance its bioavailability.

Result of Action

The result of the action of this compound depends on the specific ADC or PROTAC it is part of. In general, for ADCs, the result would be the selective killing of cells expressing the target antigen . For PROTACs, the result would be the selective degradation of the target protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the oxime bond . Additionally, the presence of a reductant can lead to the formation of a hydroxylamine linkage .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Aminooxy-PEG2-alcohol interacts with various biomolecules in biochemical reactions. The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .

Cellular Effects

The hydrophilic nature of this compound allows it to be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions . Its attachment to proteins and other biomolecules decreases aggregation and increases solubility .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the synthesis of ADCs and PROTACs . In the case of ADCs, it is comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . For PROTACs, it contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Propiedades

IUPAC Name |

2-(2-aminooxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-8-4-3-7-2-1-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMECGOAFIHUPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)

methoxy}propanoic acid](/img/structure/B1664810.png)

![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)

![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)